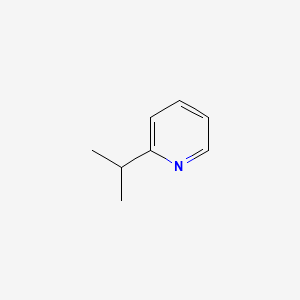

2-Isopropylpyridine

Description

The exact mass of the compound 2-Isopropylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42615. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Isopropylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYPDUUXDADWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862353 | |

| Record name | 2-(Propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-98-4, 75981-47-4 | |

| Record name | 2-Isopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isopropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 644-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isopropylpyridine

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-isopropylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data, outlines relevant experimental methodologies, and provides visual representations of synthetic pathways and analytical workflows.

Chemical Identity and Physical Properties

2-Isopropylpyridine, also known as 2-(1-methylethyl)pyridine, is a substituted pyridine derivative.[1][2] It is a colorless to pale yellow liquid with a characteristic strong, green, and vegetable-like odor.[2][3][4] This compound serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][5]

Table 1: Physical and Chemical Properties of 2-Isopropylpyridine

| Property | Value | Reference |

| CAS Number | 644-98-4 | [1][2][6][7] |

| Molecular Formula | C₈H₁₁N | [1][2][7] |

| Molecular Weight | 121.18 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 159.8 - 160 °C at 760 mmHg | [3][5][9] |

| Melting Point | -141 °C | [2][3][5] |

| Density | 0.912 - 0.937 g/cm³ at 25 °C | [2][9] |

| Refractive Index | 1.488 - 1.494 at 20 °C | [2][9] |

| pKa | 5.83 (+1) at 25 °C | [1][3] |

| Flash Point | 22.78 - 23.2 °C | [2][9] |

| LogP | 2.07 - 2.206 | [3][9] |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-isopropylpyridine. Key spectroscopic data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the structure of 2-isopropylpyridine.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl protons and the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the isopropyl group and the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2-isopropylpyridine exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. These include C-H stretching from the isopropyl group and the aromatic ring, as well as C=N and C=C stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-isopropylpyridine. The electron ionization mass spectrum provides information about the stability of the molecule and its fragments.[10]

Chemical Properties and Reactivity

2-Isopropylpyridine's chemical behavior is dictated by the pyridine ring and the isopropyl substituent. It is utilized as a catalyst and an intermediate in various organic syntheses.[4]

Basicity

With a pKa of 5.83, 2-isopropylpyridine is a weak base, a characteristic property of pyridine derivatives.[1][3] This basicity allows it to participate in acid-base reactions and to be used as a non-nucleophilic base in certain synthetic transformations.

Synthetic Applications

2-Isopropylpyridine is a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its applications include serving as a building block for active pharmaceutical ingredients and as a ligand in catalysis.

Experimental Protocols

Synthesis of 2-Isopropylpyridine

One common method for the synthesis of 2-isopropylpyridine involves the reaction of a pyridine derivative with an isopropyl-containing reagent. For instance, it can be prepared by reacting pyridine with 2-bromopropane.[4] Another approach involves the reaction of 2-pyridone with isopropyl magnesium bromide.[4]

A detailed, multi-step synthesis for a related compound, 2-isopropyl-3-amino-4-methylpyridine, starts from ethyl isobutyrate and proceeds through condensation, cyclization, and subsequent functional group manipulations.[11]

Diagram 1: General Synthetic Approach

Caption: A simplified diagram showing a synthetic route to 2-Isopropylpyridine.

Purification and Analysis Workflow

Following synthesis, 2-isopropylpyridine is typically purified using standard laboratory techniques such as distillation. The purity of the final product is then assessed using methods like Gas Chromatography (GC) and confirmed by spectroscopic analysis.

Diagram 2: Purification and Analysis Workflow

Caption: A typical workflow for the purification and analysis of synthesized 2-Isopropylpyridine.

Safety and Handling

2-Isopropylpyridine is a flammable liquid and vapor.[12] It is harmful if swallowed, in contact with skin, or if inhaled.[1][8][12] It can also cause serious eye irritation.[12]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable Liquid | H225: Highly flammable liquid and vapor.[3][6] |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][8][12] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[1][8][12] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[1][8][12] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3][6][12] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3][6] |

Precautionary Measures:

When handling 2-isopropylpyridine, it is essential to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory clothing.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9] Avoid contact with skin, eyes, and inhalation of vapors.[4][12] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][12]

Diagram 3: Key Application Areas

Caption: A diagram illustrating the primary applications of 2-Isopropylpyridine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-isopropyl pyridine, 644-98-4 [thegoodscentscompany.com]

- 3. 2-ISOPROPYL PYRIDINE | 644-98-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Isopropylpyridine | 644-98-4 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Isopropylpyridine | CAS#:644-98-4 | Chemsrc [chemsrc.com]

- 10. 2-Ethyl-6-isopropyl pyridine [webbook.nist.gov]

- 11. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-Isopropylpyridine (CAS Number: 644-98-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridine, with the CAS number 644-98-4, is an organic compound belonging to the pyridine family. It is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2] This document provides a comprehensive technical overview of 2-Isopropylpyridine, including its chemical and physical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on its relevance to research and drug development. Pyridine and its derivatives are significant scaffolds in medicinal chemistry, known to be present in numerous therapeutic agents.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Isopropylpyridine is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of 2-Isopropylpyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [2] |

| Molecular Weight | 121.18 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Special aromatic smell | [1][2] |

| Boiling Point | 159.8 - 202 °C | [2] |

| Melting Point | -141 °C | [4] |

| Density | ~0.898 - 0.912 g/mL | [1][2] |

| Flash Point | 22.78 °C (73.00 °F) | [4] |

| Refractive Index | 1.48800 to 1.49400 @ 20.00 °C | [4] |

| Solubility | Soluble in general organic solvents | [1][2] |

Synthesis of 2-Isopropylpyridine

Several methods have been reported for the synthesis of 2-Isopropylpyridine. The two primary approaches involve the reaction of a pyridine derivative with an isopropyl source.

Grignard Reaction with 2-Halopyridines

This is a common and effective method for the synthesis of 2-alkylpyridines. The reaction involves the coupling of a Grignard reagent, in this case, isopropylmagnesium bromide or chloride, with a 2-halopyridine such as 2-bromopyridine or 2-chloropyridine.[5][6]

Experimental Protocol:

-

Materials: 2-Bromopyridine, magnesium turnings, isopropyl bromide, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (for workup).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of isopropyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent (isopropylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine.

-

Once the Grignard reagent is formed, a solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise at a controlled temperature.

-

The reaction mixture is then refluxed for a specified period to ensure complete reaction.

-

After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield 2-Isopropylpyridine.

-

From Pyridine N-oxide

Another versatile method for the synthesis of 2-substituted pyridines involves the reaction of pyridine N-oxide with a Grignard reagent.[1][7][8][9]

Experimental Protocol:

-

Materials: Pyridine N-oxide, isopropylmagnesium bromide, anhydrous tetrahydrofuran (THF), acetic anhydride.

-

Procedure:

-

To a solution of pyridine N-oxide in anhydrous THF at room temperature, a solution of isopropylmagnesium bromide in THF is added dropwise.

-

The reaction mixture is stirred for a period to allow for the addition of the Grignard reagent to the N-oxide.

-

Acetic anhydride is then added to the reaction mixture, and the temperature is raised to 120°C.[7]

-

The reaction is monitored for completion.

-

Upon completion, the reaction is cooled and worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.

-

Workflow for the Synthesis of 2-Isopropylpyridine

Caption: Synthetic routes to 2-Isopropylpyridine.

Spectroscopic Data

The structural elucidation of 2-Isopropylpyridine is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-Isopropylpyridine

| Technique | Key Data | Reference(s) |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the isopropyl group protons. | [10][11] |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the two types of carbon atoms in the isopropyl group. | [12][13] |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | [14][15][16] |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching and bending, and C=C and C=N stretching of the pyridine ring. | [17][18][19][20] |

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Isopropylpyridine will exhibit characteristic signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The methine proton of the isopropyl group will appear as a septet, and the six methyl protons will appear as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five signals for the pyridine ring carbons, with the carbon attached to the nitrogen atom appearing at a characteristic downfield shift. The isopropyl group will show two signals, one for the methine carbon and one for the two equivalent methyl carbons.[12]

Mass Spectrometry

The mass spectrum of 2-Isopropylpyridine will show a molecular ion peak at m/z 121. The fragmentation pattern is expected to involve the loss of a methyl group (M-15) to give a prominent peak at m/z 106.[15]

Fragmentation Pathway of 2-Isopropylpyridine

Caption: Primary mass spectrometry fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), and aromatic C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region).[20]

Applications in Drug Development

Pyridine derivatives are a cornerstone in medicinal chemistry, with a wide range of pharmacological activities.[3] While specific biological activities for 2-Isopropylpyridine are not extensively documented, its structural motif is of interest to drug development professionals.

-

Scaffold for Bioactive Molecules: The 2-substituted pyridine core is present in numerous drugs. The isopropyl group can modulate lipophilicity and steric interactions with biological targets.

-

Intermediate in Pharmaceutical Synthesis: 2-Isopropylpyridine can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2]

-

Potential Pharmacological Activities: Based on related structures, 2-substituted pyridines have shown potential as antimicrobial and antiviral agents. Further research is needed to explore the specific activities of 2-Isopropylpyridine.[3][21]

Safety and Handling

2-Isopropylpyridine is a flammable liquid and should be handled with appropriate safety precautions.[22] It is harmful if swallowed, in contact with skin, or if inhaled.[22] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.

Table 3: GHS Hazard Information for 2-Isopropylpyridine

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Acute toxicity, Dermal | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | H332: Harmful if inhaled |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Conclusion

2-Isopropylpyridine is a valuable chemical compound with established synthesis routes and well-characterized properties. Its utility as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents, is significant. This technical guide provides a foundational understanding for researchers and scientists working with this compound, highlighting its key characteristics and potential for future applications in drug discovery and development. Further investigation into the specific biological activities of 2-Isopropylpyridine is warranted to fully elucidate its therapeutic potential.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. chembk.com [chembk.com]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-isopropyl pyridine, 644-98-4 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. 13Carbon NMR [chem.ch.huji.ac.il]

- 13. bhu.ac.in [bhu.ac.in]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. whitman.edu [whitman.edu]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. IR Absorption Table [webspectra.chem.ucla.edu]

- 21. mdpi.com [mdpi.com]

- 22. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Isopropylpyridine: Structural Elucidation and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropylpyridine, a heterocyclic organic compound, and its primary isomers. The document details its structural formula, compares the physicochemical properties of its isomers, outlines experimental protocols for synthesis and analysis, and presents logical and experimental workflows through visual diagrams. This guide is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Introduction to Isopropylpyridines

Pyridine and its derivatives are fundamental scaffolds in a vast array of chemical entities, from pharmaceuticals and agrochemicals to catalysts and flavoring agents. The introduction of alkyl substituents, such as an isopropyl group, onto the pyridine ring can significantly modulate the molecule's steric and electronic properties, thereby influencing its reactivity, biological activity, and physical characteristics. 2-Isopropylpyridine and its positional isomers, 3- and 4-isopropylpyridine, are important building blocks in organic synthesis, offering distinct properties based on the substitution pattern of the isopropyl group on the pyridine ring.

Structural Formula and Isomers

The molecular formula for isopropylpyridine is C₈H₁₁N. The core structure consists of a pyridine ring to which an isopropyl group is attached. The position of this attachment dictates the specific isomer.

2-Isopropylpyridine

In 2-isopropylpyridine, the isopropyl group is bonded to the carbon atom at the 2-position of the pyridine ring, adjacent to the nitrogen atom. This proximity to the nitrogen atom introduces significant steric hindrance, which can influence its coordination chemistry and reactivity.

-

IUPAC Name: 2-propan-2-ylpyridine

-

Molecular Formula: C₈H₁₁N

-

Canonical SMILES: CC(C)C1=CC=CC=N1

Isomers of Isopropylpyridine

The primary isomers of 2-isopropylpyridine are its positional isomers, where the isopropyl group is located at different positions on the pyridine ring.

-

3-Isopropylpyridine: The isopropyl group is at the 3-position.

-

IUPAC Name: 3-propan-2-ylpyridine

-

Canonical SMILES: CC(C)C1=CN=CC=C1

-

-

4-Isopropylpyridine: The isopropyl group is at the 4-position.[1]

-

IUPAC Name: 4-propan-2-ylpyridine

-

Canonical SMILES: CC(C)C1=CC=NC=C1

-

The relationship between these isomers is visually represented in the following diagram.

Physicochemical Properties

The position of the isopropyl group significantly influences the physical and chemical properties of the isomers. A summary of these properties is presented below for comparative analysis.

| Property | 2-Isopropylpyridine | 3-Isopropylpyridine | 4-Isopropylpyridine |

| Molecular Formula | C₈H₁₁N | C₈H₁₁N | C₈H₁₁N |

| Molecular Weight ( g/mol ) | 121.18 | 121.18[2] | 121.18[3] |

| CAS Number | 644-98-4 | 6304-18-3 / 55740-80-2 ((S)-enantiomer)[4] | 696-30-0[3] |

| Boiling Point (°C) | 159.8 | Not Available | 173 |

| Density (g/mL) | 0.912 | Not Available | 0.938 |

| Refractive Index (@ 20°C) | 1.492 | Not Available | 1.498 |

| pKa (of conjugate acid) | 5.83 | Not Available | 6.02[1] |

Experimental Protocols

This section details generalized experimental procedures for the synthesis and analysis of isopropylpyridines.

Synthesis of Isopropylpyridines

A common method for the synthesis of alkylated pyridines is the Chichibabin pyridine synthesis, which involves the condensation reaction of aldehydes and ketones with ammonia. A generalized procedure is as follows:

Objective: To synthesize an isopropylpyridine derivative via the Chichibabin reaction.

Materials:

-

An appropriate aldehyde/ketone mixture (e.g., isobutyraldehyde, propionaldehyde, formaldehyde for a related structure)

-

Ammonia (gaseous or aqueous solution)

-

Solid acid catalyst (e.g., alumina-silica)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Catalyst Preparation: Pack a quartz reactor tube with a commercial alumina-silica catalyst. Pretreat the catalyst by heating to 500°C for 4 hours under a stream of dry nitrogen.[5]

-

Reaction Setup: Prepare a mixture of the required aldehydes and/or ketones.[5] This mixture is fed into a vaporizer heated to approximately 250°C.[5]

-

Reaction Execution: Heat the catalyst bed to 450°C in a tube furnace.[5] The vaporized aldehyde/ketone mixture is combined with a stream of ammonia gas before entering the reactor tube.[5]

-

Work-up and Purification: The product stream exiting the reactor is passed through a condenser.[5] The collected liquid is then extracted with an organic solvent like diethyl ether.[5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[5] The crude product is then purified by fractional distillation.[5]

A visual representation of the general workflow for synthesis and purification is provided below.

Analytical Characterization

The synthesized isopropylpyridine and its isomers can be characterized using various analytical techniques to confirm their structure and purity.

GC-MS is a powerful technique for separating and identifying components in a mixture.

Objective: To separate and identify isopropylpyridine isomers and assess purity.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for amine analysis (e.g., DB-WAX or CP-Wax 51).[6][7]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or n-hexane).[6][8]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is maintained at a high temperature (e.g., 250°C).[8]

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through the capillary column. The column temperature is programmed to ramp up (e.g., starting at 70°C, increasing to 250°C) to separate the isomers based on their boiling points and interactions with the stationary phase.[7][8]

-

Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including distinguishing between isomers.[9]

Objective: To confirm the structure and differentiate between the 2-, 3-, and 4-isopropylpyridine isomers.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent and transfer it to an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Interpretation:

-

¹H NMR: The chemical shifts and splitting patterns of the aromatic protons on the pyridine ring will be distinct for each isomer. For 2-isopropylpyridine, the proton at the 6-position will be a doublet and shifted downfield. The isopropyl group's methine proton will appear as a septet, and the two methyl groups will appear as a doublet. The integration of the signals will correspond to the number of protons.

-

¹³C NMR: The number of unique carbon signals and their chemical shifts will differ for each isomer due to the different symmetry and electronic environments. For instance, in 4-isopropylpyridine, due to symmetry, C2 and C6, as well as C3 and C5, will be chemically equivalent, leading to fewer signals in the aromatic region compared to the 2- and 3-isomers.[10] Advanced techniques like COSY and HMBC can be used to establish connectivity and confirm the substitution pattern.[9]

-

Conclusion

2-Isopropylpyridine and its isomers are valuable compounds with distinct properties dictated by the position of the isopropyl substituent. This guide has provided a detailed overview of their structural formulas, a comparative analysis of their physicochemical properties, and generalized protocols for their synthesis and characterization. The provided workflows and methodologies serve as a foundational resource for researchers engaged in the synthesis and application of these important heterocyclic building blocks.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-3-(isopropyl)pyridine | C8H11N | CID 221132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-isopropylpyridine. The document details experimental protocols, presents a thorough interpretation of spectral data, and includes visualizations to aid in understanding the structural characteristics of this compound. This guide is intended for professionals in research, chemical sciences, and pharmaceutical development who utilize NMR spectroscopy for molecular structure elucidation and characterization.

Data Presentation

The ¹H and ¹³C NMR spectral data for 2-isopropylpyridine, dissolved in chloroform-d (CDCl₃), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of 2-Isopropylpyridine in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.55 | Doublet (d) | 4.8 | 1H |

| H-4 | 7.62 | Triplet of doublets (td) | 7.7, 1.8 | 1H |

| H-3 | 7.18 | Doublet (d) | 7.8 | 1H |

| H-5 | 7.10 | Triplet (t) | 6.3 | 1H |

| CH (isopropyl) | 3.11 | Septet (sept) | 6.9 | 1H |

| CH₃ (isopropyl) | 1.28 | Doublet (d) | 6.9 | 6H |

Table 2: ¹³C NMR Spectral Data of 2-Isopropylpyridine in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 165.7 |

| C-6 | 148.8 |

| C-4 | 135.8 |

| C-5 | 122.3 |

| C-3 | 120.4 |

| CH (isopropyl) | 34.2 |

| CH₃ (isopropyl) | 22.5 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of 2-isopropylpyridine.

Sample Preparation

-

Sample Weighing: Approximately 15-25 mg of high-purity 2-isopropylpyridine was accurately weighed.

-

Solvent Addition: The weighed sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: The solution was transferred to a 5 mm NMR tube.

NMR Instrument and Parameters

NMR spectra were acquired on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (zg30) was used.

-

Number of Scans: 16 scans were accumulated.

-

Spectral Width: A spectral width of 16 ppm (6410 Hz) was used.

-

Acquisition Time: 2.56 seconds.

-

Relaxation Delay: A relaxation delay of 1.0 second was employed between scans.

-

Temperature: The experiment was conducted at 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (zgpg30) was utilized.

-

Number of Scans: 1024 scans were accumulated to ensure a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 240 ppm (24155 Hz) was used.

-

Acquisition Time: 1.36 seconds.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

-

Temperature: The experiment was conducted at 298 K.

Data Processing

The acquired Free Induction Decays (FIDs) were processed using standard NMR software (e.g., MestReNova, TopSpin). The processing steps included:

-

Fourier Transformation: The FIDs were Fourier transformed to obtain the frequency-domain spectra.

-

Phasing: The spectra were manually phased to obtain pure absorption lineshapes.

-

Baseline Correction: A polynomial baseline correction was applied to ensure a flat baseline.

-

Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) and the carbon signal of CDCl₃ (δ = 77.16 ppm for ¹³C). The ¹H spectrum was ultimately referenced to the internal standard TMS (δ = 0.00 ppm).

-

Integration and Peak Picking: The signals in the ¹H spectrum were integrated, and the chemical shifts of all peaks in both ¹H and ¹³C spectra were determined.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of 2-isopropylpyridine.

Caption: Chemical structure of 2-Isopropylpyridine with atom numbering.

Caption: Experimental workflow for NMR analysis of 2-Isopropylpyridine.

Mass Spectrometry Analysis of 2-Isopropylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Isopropylpyridine. It details experimental protocols, presents quantitative data, and visualizes the fragmentation pathway to aid in the identification and characterization of this compound.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of 2-Isopropylpyridine is characterized by a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. This data is crucial for the identification and structural elucidation of 2-Isopropylpyridine in various matrices.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 121 | 25 | [C8H11N]+• (Molecular Ion) |

| 106 | 100 | [C7H8N]+ (Base Peak) |

| 79 | 15 | [C5H5N]+• |

| 78 | 10 | [C5H4N]+ |

| 52 | 8 | [C4H4]+ |

| 51 | 12 | [C4H3]+ |

Experimental Protocols

A robust and reliable method for the analysis of 2-Isopropylpyridine involves Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a detailed methodology for sample preparation and instrument parameters.

2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following is a general guideline and may need to be adapted based on the specific sample matrix.

-

Sample Dissolution: Accurately weigh a known amount of the sample containing 2-Isopropylpyridine. Dissolve the sample in a volatile organic solvent such as methanol, ethanol, or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Dilution: Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL.

-

Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a GC vial.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters are recommended for the analysis of 2-Isopropylpyridine:

-

Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent

-

Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Fragmentation Pathway of 2-Isopropylpyridine

The fragmentation of 2-Isopropylpyridine upon electron ionization follows a characteristic pathway, which is essential for its structural confirmation. The primary fragmentation involves the loss of a methyl radical from the isopropyl group, leading to the formation of the stable base peak at m/z 106.

Caption: Fragmentation pathway of 2-Isopropylpyridine.

The workflow for the mass spectrometry analysis of 2-Isopropylpyridine, from sample preparation to data analysis, is a systematic process designed to ensure high-quality, reliable results.

Caption: Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Solubility of 2-Isopropylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-isopropylpyridine in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility. This information is critical for applications in synthesis, formulation, and quality control where 2-isopropylpyridine is utilized.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of 2-isopropylpyridine, a substituted pyridine, is influenced by its molecular structure. The pyridine ring introduces polarity, while the isopropyl group adds nonpolar character. This amphiphilic nature suggests its solubility will vary across different types of organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Qualitative and Quantitative Solubility Data

The following table summarizes the available qualitative solubility information for 2-isopropylpyridine in various organic solvents. For the purpose of this guide, "miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent.

| Solvent Classification | Solvent | Qualitative Solubility of 2-Isopropylpyridine |

| Alcohols | Ethanol | Soluble[1] |

| Methanol | Soluble | |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Soluble[1] |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Aliphatic Hydrocarbons | Hexane | Soluble[4] |

| Chlorinated Solvents | Chloroform | Soluble[3] |

| Esters | Ethyl Acetate | Soluble |

Note: The term "Soluble" is used in the absence of specific quantitative data and is based on general chemical principles and the reported solubility of pyridine and its derivatives. Experimental verification is highly recommended for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, several established experimental methods can be employed. The following are detailed protocols for two common and reliable methods: the Shake-Flask Method and the Gravimetric Method.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.[5][6][7][8][9]

Objective: To determine the saturation concentration of 2-isopropylpyridine in a specific organic solvent at a controlled temperature.

Materials:

-

2-Isopropylpyridine (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2-isopropylpyridine to a known volume of the organic solvent in a sealed flask. The excess solute should be visually apparent.

-

Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Alternatively, centrifuge the sample to pellet the excess solute.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any undissolved solute, it is advisable to filter the supernatant through a chemically-inert filter (e.g., PTFE or nylon) that is compatible with the solvent.

-

Quantification:

-

Spectrophotometric Method: If 2-isopropylpyridine exhibits a suitable chromophore, dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of a pre-established calibration curve. Measure the absorbance at the wavelength of maximum absorbance (λmax).

-

Chromatographic Method (GC or HPLC): Dilute the supernatant with a known volume of the solvent and analyze it using an appropriate chromatographic method with a suitable detector (e.g., FID for GC, UV for HPLC). The concentration is determined by comparing the peak area to a calibration curve prepared with standards of known concentrations.

-

-

Calculation: Calculate the solubility of 2-isopropylpyridine in the chosen solvent, typically expressed in g/100 mL or mol/L.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility, particularly for non-volatile solutes.[10][11][12][13][14]

Objective: To determine the mass of 2-isopropylpyridine dissolved in a known mass of a saturated solution.

Materials:

-

2-Isopropylpyridine (high purity)

-

Organic solvent of interest (analytical grade)

-

Sealed flasks or vials

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Evaporating dish or watch glass

-

Oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of 2-isopropylpyridine in the chosen solvent as described in the shake-flask method (steps 1 and 2).

-

Phase Separation: Separate the undissolved solute from the saturated solution by allowing it to settle, followed by careful decantation or filtration of the supernatant.

-

Mass Measurement of Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the clear, saturated supernatant to the pre-weighed dish and record the total mass.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature below the boiling point of 2-isopropylpyridine and well above the boiling point of the solvent. Ensure complete removal of the solvent.

-

Mass of Solute: After the solvent has been completely evaporated, cool the evaporating dish in a desiccator to prevent moisture absorption and then weigh it. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved 2-isopropylpyridine.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 g solvent) = (mass of solute / (mass of saturated solution - mass of solute)) * 100

Visualizations

Logical Relationship of Solubility Factors

The solubility of an organic compound like 2-isopropylpyridine is governed by a balance of intermolecular forces between the solute and the solvent.

Caption: Factors influencing the solubility of 2-isopropylpyridine.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of 2-isopropylpyridine in an organic solvent involves several key steps, from preparation to analysis.

Caption: General experimental workflow for solubility determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine [chemeurope.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. [PDF] Calorimetric Properties and Solubility in Five Pure Organic Solvents of N-Methyl-d-Glucamine (Meglumine) | Semantic Scholar [semanticscholar.org]

- 14. scribd.com [scribd.com]

Boiling point and density of 2-Isopropylpyridine

An In-depth Technical Guide on the Physical Properties of 2-Isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 2-Isopropylpyridine, including experimental protocols for their determination and a summary of reported values.

Core Physical Properties of 2-Isopropylpyridine

2-Isopropylpyridine is a colorless to pale yellow liquid with a characteristic strong odor. It is an important building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in chemical synthesis and for safety during handling and storage.

Data Presentation

The following table summarizes the reported values for the boiling point and density of 2-Isopropylpyridine from various sources.

| Physical Property | Reported Value |

| Boiling Point | 159.8 °C at 760 mmHg |

| 160 °C | |

| 183-185 °C | |

| about 201-202 °C | |

| Density | 0.898 g/mL |

| 0.912 g/cm³ | |

| 1.45 g/cm³ |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as 2-Isopropylpyridine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property. Two common methods for its determination are the distillation method and the micro boiling point method.

1. Simple Distillation Method

This method is suitable when a sufficient quantity of the liquid is available and also serves to purify the sample.

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Procedure:

-

Place a volume of 2-Isopropylpyridine into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid heats and begins to vaporize. The temperature will rise and then stabilize as the vapor condenses in the condenser.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.[3]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

2. Micro Boiling Point Method (Thiele Tube Method)

This method is ideal when only a small sample of the liquid is available.

-

Apparatus Setup: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), a thermometer, and a capillary tube sealed at one end.

-

Procedure:

-

Attach a small test tube containing about 0.5 mL of 2-Isopropylpyridine to the thermometer.

-

Place a capillary tube, with its open end downwards, into the test tube.

-

Immerse the assembly in the Thiele tube, ensuring the sample is level with the upper arm of the tube.

-

Heat the side arm of the Thiele tube gently with a Bunsen burner.[4]

-

As the temperature increases, a stream of bubbles will emerge from the capillary tube.

-

Stop heating when a rapid and continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4]

-

Determination of Density

Density is the mass of a substance per unit volume.[5] It is a fundamental physical property that can be used to identify a substance.

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

-

Apparatus: An electronic balance and a graduated cylinder.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder.[6]

-

Add a known volume of 2-Isopropylpyridine to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[6]

-

Measure the mass of the graduated cylinder containing the liquid.[6]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

-

It is recommended to perform multiple measurements and average the results to improve accuracy.[6]

-

2. Using a Pycnometer (Specific Gravity Bottle)

A pycnometer provides a more accurate measurement of density.

-

Apparatus: A pycnometer and an analytical balance.

-

Procedure:

-

Measure the mass of the clean, dry, and empty pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and measure the mass.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with 2-Isopropylpyridine and measure the mass.

-

Calculate the volume of the pycnometer (and the water) using the known density of water at the measured temperature.

-

Calculate the density of 2-Isopropylpyridine using the mass of the sample and the calculated volume of the pycnometer.

-

Synthesis Workflow for a 2-Isopropylpyridine Derivative

The following diagram illustrates a logical workflow for the synthesis of 2-isopropyl-4-methyl-3-cyanopyridine, a derivative of 2-Isopropylpyridine, which can be adapted from related synthesis methods.[7]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. vernier.com [vernier.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Safety Data for 2-Isopropylpyridine

Introduction

2-Isopropylpyridine (CAS No: 644-98-4), a substituted pyridine derivative, serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in research and development necessitates a thorough understanding of its safety profile to ensure proper handling, storage, and emergency response. This technical guide provides an in-depth summary of the critical safety information derived from its Safety Data Sheet (SDS), tailored for researchers, scientists, and drug development professionals. The data is presented to facilitate risk assessment and the implementation of appropriate safety protocols in a laboratory or manufacturing setting.

Physical and Chemical Properties

Understanding the physicochemical properties of 2-Isopropylpyridine is fundamental to its safe handling. It is a flammable liquid with a distinct odor, and its vapors can form explosive mixtures with air.[2][3] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [4][5][6] |

| Molecular Weight | 121.18 g/mol | [4][5] |

| Appearance | Colorless clear liquid | [7] |

| Boiling Point | 156 - 160 °C | [4][5][7] |

| Melting Point | -141 °C | [4][5][7] |

| Flash Point | ~23 °C (73 °F) | [7][8] |

| Density / Specific Gravity | 0.912 - 0.937 g/cm³ at 25 °C | [4][7] |

| Refractive Index | 1.488 - 1.494 at 20 °C | [7] |

| Vapor Pressure | 3.2 ± 0.2 mmHg at 25 °C | [8] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water. | [1] |

Hazard Identification and Classification

2-Isopropylpyridine is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[2][6][8]

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Flammable Liquids | Category 2 / 3 | H225: Highly flammable liquid and vapour / H226: Flammable liquid and vapour | Danger / Warning |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |

Toxicological Information

The primary toxicological concerns are acute effects following oral, dermal, or inhalation exposure.[6] While the available SDSs classify the substance into toxicity categories, they do not provide specific quantitative data such as LD50 or LC50 values, noting them as "Not Available".[2]

| Exposure Route | GHS Classification | Health Effects |

| Oral | Category 4: Harmful if swallowed | Harmful upon ingestion.[1][6] |

| Dermal | Category 4: Harmful in contact with skin | Harmful if absorbed through the skin; causes skin irritation.[1][9] |

| Inhalation | Category 4: Harmful if inhaled | Vapors may cause respiratory irritation.[1][9] |

| Eye Contact | Category 2A: Causes serious eye irritation | Direct contact can cause serious irritation, characterized by redness and tearing.[2][9] |

The Safety Data Sheets used as sources for this guide summarize the results of toxicological studies but do not contain the detailed experimental protocols. A standard protocol for determining acute oral toxicity (e.g., consistent with OECD Guideline 423) would typically involve the administration of specific, graduated doses of 2-Isopropylpyridine to a cohort of laboratory animals (e.g., rats). The methodology would detail the animal model, housing conditions, administration vehicle and route, dose levels, and the duration of the observation period (typically 14 days). Key endpoints would include the monitoring of clinical signs of toxicity, body weight changes, and gross pathological examinations, leading to the statistical determination of an LD50 value. Similar standardized protocols exist for dermal and inhalation toxicity studies.

Emergency Procedures and Exposure Controls

Effective emergency response is critical when working with 2-Isopropylpyridine. The following sections and diagrams outline the recommended procedures for first aid and accidental releases.

A logical workflow for first aid response is essential to mitigate harm following accidental exposure. The appropriate actions vary depending on the route of contact.

In the event of a spill, a systematic approach is required to ensure personnel safety and environmental protection. The flammability of the material is a primary concern.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is the most effective way to prevent exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2][10]

-

Use only non-sparking tools and explosion-proof electrical equipment.[2][3]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

-

Wear appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and flame-retardant clothing.[2][10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage:

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][11]

-

Keep containers tightly closed when not in use.[2]

-

Store away from incompatible materials, such as strong oxidizing agents and acids.[3][8]

-

Ensure the storage area has adequate fire suppression systems, such as alcohol-resistant foam or dry chemical extinguishers.[2]

References

- 1. guidechem.com [guidechem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. chembk.com [chembk.com]

- 5. 2-ISOPROPYL PYRIDINE CAS#: 644-98-4 [m.chemicalbook.com]

- 6. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-isopropyl pyridine, 644-98-4 [thegoodscentscompany.com]

- 8. 2-Isopropylpyridine | CAS#:644-98-4 | Chemsrc [chemsrc.com]

- 9. synerzine.com [synerzine.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.co.uk [fishersci.co.uk]

2-Isopropylpyridine: A Technical Guide to Toxicity and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Introduction

2-Isopropylpyridine is a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and agrochemicals.[1] As with any chemical intermediate, a thorough understanding of its toxicological profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known toxicity of 2-Isopropylpyridine and detailed precautions for its safe handling.

Toxicological Profile

Acute Toxicity

2-Isopropylpyridine is classified as harmful by ingestion, dermal contact, and inhalation.[2]

Data Presentation: Acute Toxicity

| Endpoint | Classification | Notes |

| Oral LD50 (Rat) | Data not available | GHS Classification: Acute Toxicity, Oral, Category 4.[2] |

| Dermal LD50 (Rabbit) | Data not available | GHS Classification: Acute Toxicity, Dermal, Category 4.[2] |

| Inhalation LC50 (Rat) | Data not available | GHS Classification: Acute Toxicity, Inhalation, Category 4.[2] |

Irritation and Sensitization

This compound is known to cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Data Presentation: Irritation and Sensitization

| Endpoint | Classification | Notes |

| Skin Irritation | Causes skin irritation.[4] | Standardized testing would follow OECD Guideline 404. |

| Eye Irritation | Causes serious eye irritation.[5] | Standardized testing would follow OECD Guideline 405. |

| Skin Sensitization | Data not available | Standardized testing would follow OECD Guideline 406. |

Mutagenicity and Carcinogenicity

Specific data on the mutagenicity and carcinogenicity of 2-Isopropylpyridine are not available. However, information on pyridine, the parent compound, suggests that while it is not considered a germ cell mutagen, it is suspected of causing cancer.[6][7]

Data Presentation: Mutagenicity and Carcinogenicity

| Endpoint | Result | Notes |

| Mutagenicity (Ames Test) | Data not available | Standardized testing would follow OECD Guideline 471. |

| Carcinogenicity | Data not available | Pyridine is classified by IARC as Group 2B: Possibly carcinogenic to humans. |

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemical substances. The following are summaries of key experimental protocols relevant to the toxicological endpoints of 2-Isopropylpyridine.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.

-

Principle: A single dose of the substance is administered orally to a group of three animals of a single sex (usually females).

-

Procedure: The absence or presence of compound-related mortality at a given dose determines the next step, which may involve testing at a higher or lower fixed dose level.

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The method allows for the classification of the substance into one of five toxicity categories based on the observed effects.

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the shaved skin of a single animal (typically a rabbit).

-

Procedure: A small patch of the substance is applied to the skin and covered with a gauze patch for a set period (usually 4 hours).

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (1, 24, 48, and 72 hours).

-

Endpoint: The severity of the skin reactions is scored to determine the irritation potential.

Caption: Workflow for OECD 404 Skin Irritation Test.

Handling Precautions

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling 2-Isopropylpyridine.

Engineering Controls

-

Ventilation: Always handle 2-Isopropylpyridine in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a respirator with an appropriate organic vapor cartridge should be used.

Safe Handling Practices

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames. It is a flammable liquid.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures

In case of exposure, immediate action is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill Cleanup: In the event of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Potential Toxicity Pathway

The metabolic pathway of pyridine compounds often involves enzymatic degradation. While the specific pathway for 2-Isopropylpyridine is not well-documented in humans, microbial metabolism studies of pyridine can provide a general model. Degradation can proceed through hydroxylation and ring cleavage, ultimately leading to the formation of metabolites that can be further processed by the body.[8][9][10] The neurotoxicity of some pyridine derivatives is linked to their ability to cross the blood-brain barrier and undergo bioactivation to neurotoxic species.[11]

Caption: Generalized Toxicity Pathway for Pyridine Derivatives.

References

- 1. Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. synerzine.com [synerzine.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. rivm.nl [rivm.nl]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of 2-Isopropylpyridine

Disclaimer: Experimental thermodynamic data for 2-Isopropylpyridine is limited in the readily available scientific literature. This guide summarizes the available physical properties and provides thermodynamic data for the parent compound, pyridine, for comparative purposes. The experimental protocols described are general methods applicable to organic liquids and should be adapted and validated for 2-Isopropylpyridine.

Introduction

2-Isopropylpyridine is a heterocyclic organic compound with a pyridine ring substituted with an isopropyl group at the second position. It is a colorless liquid with applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and the development of new applications. This technical guide aims to provide a comprehensive overview of the known thermodynamic and physical properties of 2-Isopropylpyridine, alongside detailed experimental protocols for their determination.

Physical and Thermodynamic Properties

Quantitative data for 2-Isopropylpyridine is sparse. The following tables summarize the available physical properties for 2-Isopropylpyridine and the experimental thermodynamic properties of pyridine for reference.

Table 1: Physical Properties of 2-Isopropylpyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Boiling Point | 159.8 - 160 °C at 760 mmHg | [2][3] |

| Melting Point | -141 °C | [2] |

| Density | 0.912 g/cm³ | [2] |

| Refractive Index | 1.492 | [2] |

| Flash Point | 23.2 °C | [2] |

| Vapor Pressure | 3.2 mmHg at 25 °C | [2] |

Table 2: Experimental Thermodynamic Properties of Pyridine (for comparative purposes)

| Property | Value | Conditions | Reference(s) |

| Enthalpy of Formation (Liquid) | |||

| ΔfH° | 100.4 kJ/mol | 298.15 K | [4] |

| Heat Capacity (Liquid) | |||

| Cp | 132.72 J/mol·K | 298.15 K | [4] |

| Entropy (Liquid) | |||

| S° | 177.8 J/mol·K | 298.15 K | [5] |

| Enthalpy of Vaporization | |||

| ΔvapH | 40.2 kJ/mol | 298.15 K | [6] |

| Enthalpy of Fusion | |||

| ΔfusH | 8.28 kJ/mol | 231.5 K | [6] |

| Enthalpy of Combustion (Liquid) | |||

| ΔcH° | -2781.9 kJ/mol | 298.15 K | [7] |

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality thermodynamic data. The following are generalized protocols for determining key properties, which can be adapted for 2-Isopropylpyridine.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion can be determined using a static bomb calorimeter.

Apparatus:

-

Static bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Crucible (platinum or stainless steel)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Calibrated thermometer or temperature sensor

-

Balance (accurate to ±0.0001 g)

Procedure:

-

A known mass of the 2-Isopropylpyridine sample is placed in the crucible.

-

A fuse wire of known mass and heat of combustion is connected to the electrodes, with the wire in contact with the sample.

-

The bomb is assembled and purged with oxygen, then filled with oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

-

The initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a constant temperature is reached.

-

The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any acid formation.

Determination of Heat Capacity using Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Apparatus:

-

Adiabatic calorimeter with a sample cell

-

Heater for the sample cell

-

Calibrated temperature sensors (e.g., platinum resistance thermometers)

-

Adiabatic shield with temperature control

-

Vacuum system

Procedure:

-

A known mass of the 2-Isopropylpyridine sample is sealed in the sample cell.

-